molecular formula C17H35NO B15182403 2,6-Dimethyl-4-undecylmorpholine, trans- CAS No. 142893-70-7

2,6-Dimethyl-4-undecylmorpholine, trans-

Cat. No.: B15182403
CAS No.: 142893-70-7
M. Wt: 269.5 g/mol
InChI Key: LVHAEMOCOJOUOD-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-undecylmorpholine, trans- is a chemical compound belonging to the class of morpholines. It is characterized by the presence of two methyl groups at positions 2 and 6, and an undecyl group at position 4 on the morpholine ring. The compound has a molecular formula of C₁₇H₃₅NO and a molecular weight of 269.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-undecylmorpholine, trans- typically involves the reaction of 2,6-dimethylmorpholine with an undecyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2,6-Dimethyl-4-undecylmorpholine, trans- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-undecylmorpholine, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4-undecylmorpholine, trans- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-undecylmorpholine, trans- involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-undecylmorpholine, trans- is unique due to the presence of both the undecyl group and the methyl groups at positions 2 and 6. This combination of structural features imparts specific chemical and biological properties, making it a valuable compound in various applications .

Properties

CAS No.

142893-70-7

Molecular Formula

C17H35NO

Molecular Weight

269.5 g/mol

IUPAC Name

(2R,6R)-2,6-dimethyl-4-undecylmorpholine

InChI

InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3/t16-,17-/m1/s1

InChI Key

LVHAEMOCOJOUOD-IAGOWNOFSA-N

Isomeric SMILES

CCCCCCCCCCCN1C[C@H](O[C@@H](C1)C)C

Canonical SMILES

CCCCCCCCCCCN1CC(OC(C1)C)C

Origin of Product

United States

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